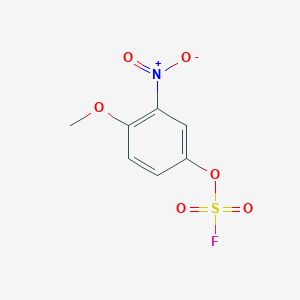
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene, characterized by the presence of fluorosulfonyloxy, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical fluorosulfonylation of olefins using a bench-stable redox-active fluorosulfonyl radical precursor . This method involves photoredox catalytic conditions, which enable the formation of the desired fluorosulfonyloxy group under mild conditions.
Industrial Production Methods
Industrial production of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene may involve large-scale fluorosulfonylation processes. These processes typically utilize solid-state, redox-active fluorosulfonyl radical reagents, which are bench-stable and easy to handle. The use of such reagents allows for high yields and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products
Substitution: Products include substituted benzene derivatives with various nucleophiles replacing the fluorosulfonyloxy group.
Reduction: The major product is 4-fluorosulfonyloxy-1-methoxy-2-aminobenzene.
Oxidation: Products include 4-fluorosulfonyloxy-1-formyl-2-nitrobenzene or 4-fluorosulfonyloxy-1-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound’s unique functional groups make it useful in the study of biological systems and the development of bioactive molecules.
Materials Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Drug Discovery: The compound’s derivatives are investigated for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles due to its reactive functional groups.
Pathways Involved: It can participate in pathways involving nucleophilic aromatic substitution, reduction, and oxidation reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-nitroanisole: Similar in structure but lacks the fluorosulfonyloxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of the methoxy group.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, chemical biology, and materials science .
Eigenschaften
IUPAC Name |
4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO6S/c1-14-7-3-2-5(15-16(8,12)13)4-6(7)9(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHQFVHIQCYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OS(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)

![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
![2-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B2388688.png)
![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)
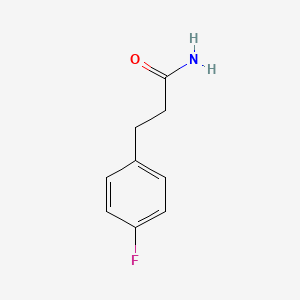
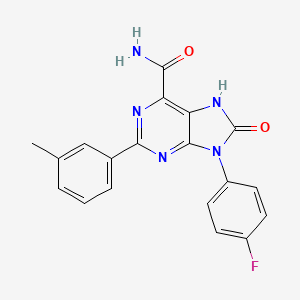
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
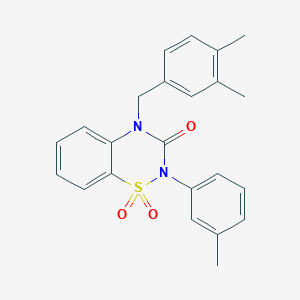
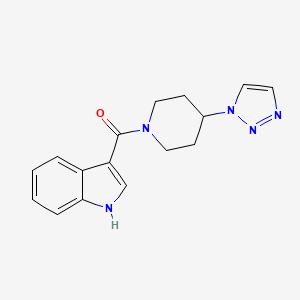
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2388705.png)
